2,4-Dimethylbenzenesulfonyl chloride
Overview
Description
2,4-Dimethylbenzenesulfonyl chloride is an organic compound with the chemical formula C8H9ClO2S. It is a derivative of benzenesulfonyl chloride, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzenesulfonyl chloride is typically synthesized through the sulfonylation of 2,4-dimethylbenzene (also known as xylene) with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:
2,4-Dimethylbenzene+Chlorosulfonic acid→2,4-Dimethylbenzenesulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include steps for purification and isolation of the final product to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid by-product.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acids.
Scientific Research Applications
2,4-Dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules, such as the sulfonylation of proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and polymer additives
Mechanism of Action
The reactivity of 2,4-dimethylbenzenesulfonyl chloride is primarily due to the presence of the sulfonyl chloride group (SO2Cl). This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion and formation of a new bond with the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: The parent compound without methyl substitutions.
4-Methylbenzenesulfonyl chloride: A derivative with a single methyl group at the 4 position.
2,4-Dichlorobenzenesulfonyl chloride: A derivative with chlorine substitutions at the 2 and 4 positions.
Uniqueness
2,4-Dimethylbenzenesulfonyl chloride is unique due to the presence of two methyl groups, which can influence its reactivity and selectivity in chemical reactions. The methyl groups can provide steric hindrance and electronic effects, making it distinct from other sulfonyl chlorides .
Properties
IUPAC Name |
2,4-dimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREOGXBZEAMJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060571 | |
Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-60-9 | |
Record name | 2,4-Dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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